Cas no 870704-22-6 (3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid)

3-(4-플루오로페닐)-1H-피라졸-5-카복실산은 유기화합물로, 피라졸 고리와 카복실산 기능기를 포함하는 중요한 화학 중간체입니다. 이 화합물은 4-플루오로페닐 그룹이 결합된 독특한 구조를 가지고 있어, 약물 개발 및 농약 합성에서 유용한 전구체로 활용됩니다. 높은 화학적 안정성과 반응성을 보이며, 다양한 유도체 합성이 가능합니다. 특히, 의약품 연구에서 생리적 활성을 가지는 화합물 설계에 적용될 수 있는 잠재력을 지닙니다. 이 화합물은 정밀한 합성 과정을 통해 높은 순도로 제조되며, 연구 및 산업적 응용 분야에서 신뢰성 있는 성능을 제공합니다.
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid structure
870704-22-6 structure
Product Name:3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
CAS 번호:870704-22-6
MF:C10H7FN2O2
메가와트:206.173185586929
MDL:MFCD03420242
CID:706520
PubChem ID:24882574
Update Time:2025-06-15

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylicacid, 5-(4-fluorophenyl)-
    • 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 5-(4-Fluoro-phenyl)-2H-pyrazole-3-carboxylic acid
    • 5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid
    • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (ACI)
    • DS-0119
    • AKOS000137856
    • STK347689
    • 5-(4-fluoro-phenyl)-1H-pyrazole-3-carboxylic acid
    • 5-(4-fluoro-phenyl)-2 h-pyrazole-3-carboxylic acid
    • 890006-82-3
    • BAS 06804310
    • FS-1877
    • EN300-36320
    • MFCD03420242
    • BS-4166
    • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid, 97%
    • SY004182
    • Z367678704
    • 1H-Pyrazole-3-carboxylicacid,5-(4-fluorophenyl)-
    • ALBB-006692
    • AB14517
    • F3250-0571
    • BDBM45821
    • FDNYHBASQZFVBL-UHFFFAOYSA-N
    • AKOS000266409
    • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylicacid
    • BCP16522
    • CHEMBL1604946
    • DTXSID701008595
    • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid, AldrichCPR
    • CS-0038334
    • 870704-22-6
    • DB-001694
    • cid_940540
    • MLS-0091974.0001
    • SCHEMBL70800
    • 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD03420242
    • 인치: 1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
    • InChIKey: FDNYHBASQZFVBL-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(C2C=CC(F)=CC=2)NN=1)O

계산된 속성

  • 정밀분자량: 206.04900
  • 동위원소 질량: 206.04915563g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 242
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 66Ų

실험적 성질

  • 밀도: 1.441
  • 융해점: 226-230 °C (lit.)
  • 비등점: 489.4°C at 760 mmHg
  • 플래시 포인트: 249.8°C
  • 굴절률: 1.62
  • PSA: 65.98000
  • LogP: 1.91400

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S22; S24/25
  • 저장 조건:Sealed in dry,2-8°C

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00471-25g
5-(4-fluorophenyl)-1h-pyrazole-3-carboxylic Acid
870704-22-6 95%
25g
$1376 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
633712-1G
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 97%
1G
¥1838.91 2022-02-24
TRC
F216011-100mg
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic Acid
870704-22-6
100mg
$ 50.00 2022-06-05
TRC
F216011-500mg
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic Acid
870704-22-6
500mg
$ 95.00 2022-06-05
TRC
F216011-1g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic Acid
870704-22-6
1g
$ 135.00 2022-06-05
ChemScence
CS-0038334-1g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 99.61%
1g
$56.0 2022-04-26
ChemScence
CS-0038334-5g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 99.61%
5g
$214.0 2022-04-26
ChemScence
CS-0038334-25g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 99.61%
25g
$789.0 2022-04-26
Fluorochem
028397-250mg
3-(4-Fluoro-phenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 95%
250mg
£24.00 2022-03-01
Fluorochem
028397-1g
3-(4-Fluoro-phenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 95%
1g
£49.00 2022-03-01

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  2 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 50 °C
참조
Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study
Wen, Jiachen; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 375-379

합성 방법 2

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif
Yang, Jinyu; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1418-1425

합성 방법 3

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 50 °C
참조
Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors
Ye, Jiqing ; et al, Pharmaceuticals, 2021, 14(4),

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 50 °C
참조
Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors
Ye, Jiqing ; et al, Pharmaceuticals, 2021, 14(4),

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif
Yang, Jinyu; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1418-1425

합성 방법 6

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 50 °C
참조
Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors
Ye, Jiqing ; et al, Pharmaceuticals, 2021, 14(4),

합성 방법 7

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
참조
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

합성 방법 8

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 12 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif
Yang, Jinyu; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1418-1425

합성 방법 9

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ;  cooled; 2 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  2 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 50 °C
참조
Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study
Wen, Jiachen; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 375-379

합성 방법 10

반응 조건
1.1 Reagents: Sodium Solvents: Methanol ;  15 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
참조
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

합성 방법 11

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  6 h, 0 °C → rt
2.1 Reagents: Sodium Solvents: Methanol ;  15 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
참조
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Raw materials

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Preparation Products

추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited